molecular formula C20H21ClN2O4 B2704441 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone CAS No. 439108-66-4

2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone

Cat. No.: B2704441
CAS No.: 439108-66-4
M. Wt: 388.85
InChI Key: FNLXXSRLFWHYFD-UHFFFAOYSA-N
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Description

2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone is a synthetic 1,4-naphthoquinone (NQ) derivative characterized by a chloro group at position 2 and a 4-(morpholinocarbonyl)piperidino substituent at position 2. This compound’s structural complexity arises from the integration of both morpholine and piperidine moieties, which are linked via a carbonyl group. Such modifications are designed to enhance its physicochemical properties (e.g., solubility, stability) and biological activity, particularly in anticancer and antimicrobial contexts. The molecular formula is C₂₂H₂₅ClN₂O₃, with a molecular weight of 400.9 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-[4-(morpholine-4-carbonyl)piperidin-1-yl]naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4/c21-16-17(19(25)15-4-2-1-3-14(15)18(16)24)22-7-5-13(6-8-22)20(26)23-9-11-27-12-10-23/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLXXSRLFWHYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives.

    Introduction of the Chloro Group: Chlorination of the naphthoquinone core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholinocarbonyl-Piperidino Moiety: This step involves the reaction of the chloro-naphthoquinone intermediate with morpholine and piperidine derivatives under appropriate conditions

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone undergoes various chemical reactions, including:

    Oxidation: The naphthoquinone core can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone involves its interaction with specific molecular targets and pathways. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the morpholinocarbonyl-piperidino moiety may enhance the compound’s ability to interact with biological targets, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Naphthoquinone Derivatives

Structural and Functional Group Analysis

The biological activity of NQ derivatives is heavily influenced by substituents at positions 2 and 3. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 3 Molecular Formula Key Biological Activities Mechanism/Findings
Target Compound 4-(Morpholinocarbonyl)piperidino C₂₂H₂₅ClN₂O₃ Anticancer (inferred) Hypothesized to interact with EGFR or BCL-2 via H-bonding and π–π interactions .
NQ12 4-(Ethylcarboxy)phenyl C₁₉H₁₅ClN₂O₃ Antithrombotic, Antiplatelet Inhibits platelet aggregation by modulating thromboxane A₂ synthesis .
Compound 5 (Hybrid derivative) 3′-Azido-3′-deoxythymidine C₂₁H₁₉ClN₄O₇ Anticancer Induces apoptosis via BCL-2 inhibition; 70% apoptotic cells at 7 µM .
2-Chloro-3-(thiophen-2-ylmethyl)amino Thiophen-2-ylmethyl C₁₅H₁₁ClN₂O₂S Antifungal, Antibacterial Active against Candida albicans (MIC: 15.6 µg/mL) and Staphylococcus aureus .
2-Chloro-3-(4-methylanilino) 4-Methylanilino C₁₇H₁₃ClN₂O₂ Broad-spectrum Anticancer Binds EGFR ATP pocket via van der Waals and alkyl interactions .

Biological Activity

2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone (CAS No. 439108-66-4) is a synthetic compound belonging to the naphthoquinone family, which has garnered interest due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H21ClN2O4C_{20}H_{21}ClN_{2}O_{4} with a molecular weight of approximately 388.85 g/mol. The structure features a naphthoquinone core, which is known for its redox properties that play a crucial role in its biological activity.

The biological activity of naphthoquinones, including this compound, is often attributed to their ability to induce oxidative stress within cells. This oxidative stress can lead to apoptosis (programmed cell death) in cancer cells. The compound's electron-acceptor properties allow it to participate in redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, including DNA and proteins, ultimately leading to cell death.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various naphthoquinones. A notable study evaluated the antiproliferative effects of related compounds on human cancer cell lines such as DU-145 (prostate), MCF-7 (breast), and T24 (bladder) cells. The findings indicated that compounds with similar structural motifs exhibit significant cytotoxicity against these cancer cells, with IC50 values ranging from 1.5 μM to higher concentrations depending on the specific compound and cell line tested .

CompoundCell LineIC50 (µM)
Compound VMCF-71.5
Compound IIDU-1453.0
Compound IIIT244.5

Mechanistic Insights

The mechanism by which these compounds exert their effects includes:

  • Induction of Apoptosis : Activation of apoptotic pathways through ROS generation.
  • Cell Cycle Arrest : Interference with cell cycle progression leading to halted proliferation.
  • Gene Expression Modulation : Alteration in the expression of genes involved in survival pathways and apoptosis.

Case Studies

  • In Vitro Studies : A series of experiments were conducted using MCF-7 cells treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.
  • In Vivo Studies : Animal models bearing tumors were treated with this compound, resulting in significant tumor size reduction compared to control groups. These findings suggest that the compound may have therapeutic potential in cancer treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone, and how is its purity validated?

  • Methodology : The compound can be synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with morpholine-containing piperidine derivatives. Reaction conditions (e.g., refluxing in ethanol with anhydrous K₂CO₃ as a base) influence yields, which typically range from 70%–90% . Purification involves recrystallization from acetone or toluene. Structural validation requires NMR (¹H/¹³C) and IR spectroscopy to confirm substitution patterns and carbonyl groups . X-ray crystallography is critical for resolving non-planar molecular conformations, such as torsion angles (~30°–32°) around the N–C(naphthoquinone) bond .

Q. What are the primary biological targets of this compound, and how are its mechanisms studied?

  • Methodology : The compound’s electrophilic quinone core enables interactions with redox-sensitive proteins (e.g., EGFR tyrosine kinase) via H-bonding, π–π stacking, and van der Waals forces. Computational docking studies (AutoDock Vina, Schrödinger Suite) assess binding affinities to ATP-binding pockets . In vitro assays (MTT, apoptosis markers) measure cytotoxicity in cancer cell lines, while ROS detection kits (DCFH-DA) quantify oxidative stress induction .

Q. How do structural modifications (e.g., morpholinocarbonyl vs. piperidino groups) influence bioactivity?

  • Methodology : Substituent effects are evaluated through comparative SAR studies. For example:

  • Morpholine derivatives enhance solubility and modulate redox cycling, while piperidine groups may improve membrane permeability .
  • Antimicrobial activity varies with substituents: N-substituted derivatives show higher efficacy against Candida tenuis, whereas S-substituted analogs target Staphylococcus aureus .
  • Redox potential (measured via cyclic voltammetry) correlates with prooxidant activity and cytotoxicity .

Q. What role do redox properties play in the compound’s mechanism of action?

  • Methodology : The quinone moiety undergoes single-electron reduction (e.g., via NADPH:quinone oxidoreductase) to generate semiquinone radicals, which react with O₂ to produce superoxide (O₂⁻) and H₂O₂. Redox activity is quantified using ESR spectroscopy and enzymatic assays (e.g., catalase inhibition) . In vivo models (e.g., loach embryos) demonstrate dose-dependent modulation of antioxidant enzymes (SOD, catalase) and lipid peroxidation markers (TBA-reactive substances) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antioxidant effects)?

  • Methodology : Context-dependent effects arise from concentration thresholds and cell type specificity. For example:

  • At low doses (10⁻⁷–10⁻⁵ M), the compound upregulates SOD/catalase, acting as an antioxidant in non-cancer cells .
  • At higher doses (>10⁻⁵ M), it induces ROS overload, triggering apoptosis in cancer cells via mitochondrial dysfunction .
  • Dual-mode studies should employ transcriptomic profiling (RNA-seq) and redox-sensitive fluorescent probes (HyPer) to map dose-response pathways .

Q. What experimental designs are recommended for studying multi-target effects (e.g., antimicrobial and anticancer)?

  • Methodology :

  • High-throughput screening : Use microbial growth inhibition assays (MIC determination) alongside cancer cell viability tests .
  • Kinetic analysis : Compare time-dependent inhibition of bacterial catalase vs. human tyrosine phosphatases .
  • Structural analogs : Synthesize derivatives with varied substituents (e.g., trifluoromethyl groups) to isolate target-specific effects .

Q. How does the compound modulate antioxidant enzyme activity, and what are the implications for toxicity studies?

  • Methodology : In loach embryos, the compound reduces lipid peroxidation (↓TBA-reactive substances) while increasing SOD/catalase activity. This suggests adaptive redox buffering . However, chronic exposure assays (e.g., zebrafish teratogenicity models) are needed to assess long-term toxicity. Enzymatic inhibition assays (e.g., recombinant catalase) can identify direct vs. indirect effects .

Q. What comparative approaches validate the compound’s efficacy against resistant cancer models?

  • Methodology :

  • Resistance profiling : Compare IC₅₀ values in drug-sensitive (HL-60) vs. multidrug-resistant (U937/ADR) leukemia lines .
  • Combination therapy : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
  • In vivo validation : Use xenograft models to evaluate tumor regression and metastasis inhibition .

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